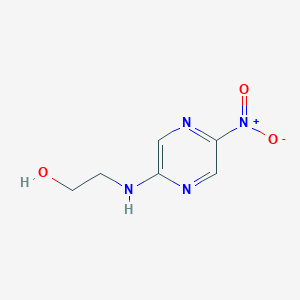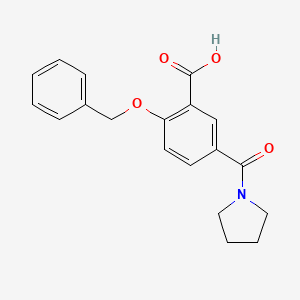
2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoic acid is a complex organic compound featuring a benzoic acid core substituted with a phenylmethyl ether and a pyrrolidinylcarbonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoic acid typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, optimizing reaction conditions, and ensuring the stability of intermediates . The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The phenylmethyl ether group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyrrolidinylcarbonyl moiety can be reduced to form alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylmethyl ether group can yield benzoic acid derivatives, while reduction of the carbonyl group can produce alcohols or amines.
科学研究应用
2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological profiles.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings .
作用机制
The mechanism of action of 2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoic acid involves its interaction with specific molecular targets. The pyrrolidinylcarbonyl group can interact with proteins and enzymes, affecting their function. The phenylmethyl ether group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
2-(1-Pyrrolidinylcarbonyl)benzoic acid: Lacks the phenylmethyl ether group, resulting in different chemical properties and biological activities.
Phenylmethyl benzoate:
Uniqueness
2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoic acid is unique due to the presence of both the phenylmethyl ether and pyrrolidinylcarbonyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C19H19NO4 |
|---|---|
分子量 |
325.4 g/mol |
IUPAC 名称 |
2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoic acid |
InChI |
InChI=1S/C19H19NO4/c21-18(20-10-4-5-11-20)15-8-9-17(16(12-15)19(22)23)24-13-14-6-2-1-3-7-14/h1-3,6-9,12H,4-5,10-11,13H2,(H,22,23) |
InChI 键 |
SVQGDEUJKHBGFI-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C(=O)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[2,3'-Bipyridin]-2'(1'H)-one](/img/structure/B8559776.png)
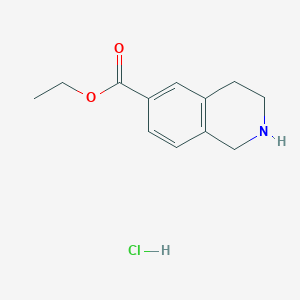
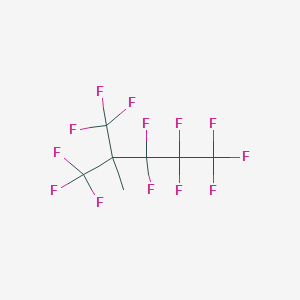
![8-Chloromethyl-10H-pyrazino[2,3-b][1,4]benzothiazine](/img/structure/B8559814.png)
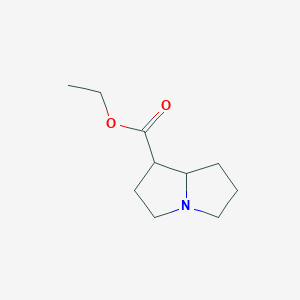
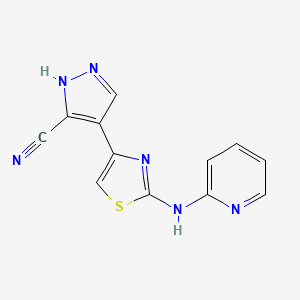
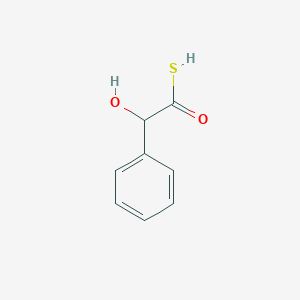
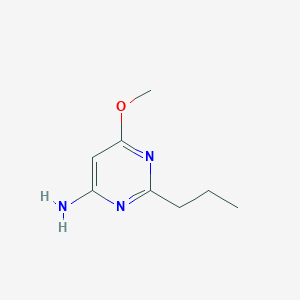
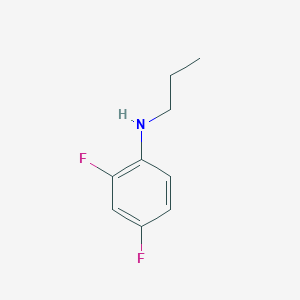
![Methyl 2-((methylamino)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B8559850.png)
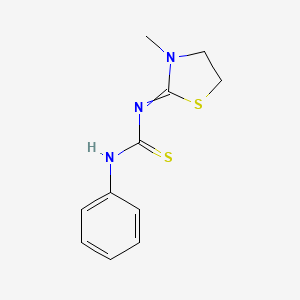
![7,7,9,9-Tetramethyl-8-phenyl-1,4-dioxa-8-phosphaspiro[4.5]decane](/img/structure/B8559855.png)
